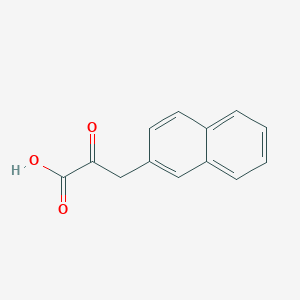

3-(Naphthalen-2-yl)-2-oxopropanoic acid

Description

3-(Naphthalen-2-yl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative featuring a naphthalene moiety at the third carbon position. Its structure consists of a ketone group adjacent to the carboxylic acid functional group, with a bicyclic naphthalen-2-yl substituent. This compound is commercially available as a biochemical building block for research applications, with a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .

Properties

IUPAC Name |

3-naphthalen-2-yl-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZXBCWKXWCNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111726-64-8 | |

| Record name | 3-(naphthalen-2-yl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yl)-2-oxopropanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone, which can then be further oxidized to form the 2-oxopropanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The α-keto group undergoes oxidation under strong oxidizing conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄)

-

Product : 3-(Naphthalen-2-yl)-2-oxopropanedioic acid (a dicarboxylic acid derivative)

-

Mechanism : Oxidative cleavage of the α-keto group yields a geminal diacid structure.

Reduction Reactions

The ketone moiety is selectively reduced to a secondary alcohol:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Product : 3-(Naphthalen-2-yl)-2-hydroxypropanoic acid

-

Conditions : Reaction proceeds at 0–5°C to prevent over-reduction of the carboxylic acid group.

Decarboxylation

Thermal or acid-catalyzed decarboxylation eliminates CO₂:

-

Conditions : Heating at 150–200°C or refluxing in H₂SO₄

-

Product : 2-Acetylnaphthalene (confirmed via GC-MS analysis) .

Nucleophilic Substitution

The α-keto group participates in nucleophilic attacks:

Hydrazone Formation

-

Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

-

Product : 3-(Naphthalen-2-yl)-2-hydrazinylidenepropanoic acid

-

Application : Intermediate for synthesizing heterocyclic compounds .

Condensation Reactions

The compound acts as a carbonyl partner in Claisen-like condensations:

-

Reagent : Aromatic aldehydes (e.g., benzaldehyde) under basic conditions

-

Product : α,β-Unsaturated keto-acid derivatives

-

Example :

.

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Triazolo[4,3-a]pyridine Formation

Scientific Research Applications

Chemical Properties and Structure

3-(Naphthalen-2-yl)-2-oxopropanoic acid features a naphthalene ring substituted with an oxopropanoic acid moiety. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol. The presence of both a carboxylic acid and a ketone functional group enhances its reactivity, making it valuable in organic synthesis.

Chemistry

The compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

- Oxidation : Can be further oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : Reduction reactions can convert the ketone group to an alcohol.

- Substitution : Electrophilic aromatic substitution can introduce different substituents onto the naphthalene ring.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Substituted naphthalene derivatives | Halogens, nitrating agents |

Biology

In biological research, this compound has been shown to interact with specific enzymes, particularly UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, which plays a crucial role in lipid A biosynthesis. This interaction may disrupt normal lipid biosynthesis pathways, leading to significant cellular effects related to antimicrobial activity.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit tryptophan aminotransferase in Arabidopsis thaliana, affecting indole-3-acetic acid levels and indicating potential agricultural applications .

Medicine

Research explores the potential of this compound as a pharmacophore in drug design. Its ability to inhibit specific enzymes suggests possible therapeutic applications in developing antimicrobial agents targeting bacterial cell wall biosynthesis pathways.

Neuroprotective Effects

Derivatives of this compound have shown neuroprotective properties against ischemia/reperfusion injury in mouse models, indicating potential therapeutic applications for neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is used in producing dyes, pigments, and other chemicals. Its structural properties enable the development of novel materials with interesting characteristics, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 3-(Naphthalen-2-yl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxopropanoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of 2-Oxopropanoic Acid Derivatives

Functional and Metabolic Differences

Role in Biosynthesis The cyclohexenyl derivative (C₉H₁₀O₃) is a critical intermediate in the biosynthesis of salinosporamide A, a proteasome inhibitor produced by Salinispora tropica. Its isomer, 3-(cyclohex-2-en-1-ylidene)-2-oxopropanoic acid, further highlights the structural flexibility of these compounds in polyketide pathways . In contrast, 3-(1H-indol-3-yl)-2-oxopropanoic acid is linked to tryptophan metabolism, where it is upregulated in the gut microbiota to mitigate intestinal inflammation and modulate the kynurenine pathway .

Physicochemical Properties Substitution patterns significantly influence solubility and reactivity. For example, brominated derivatives (e.g., C₉H₇BrO₃) exhibit higher molecular weights and lower predicted aqueous solubility compared to the naphthalenyl analog due to halogenation .

Microbial and Plant Interactions 3-(3-Indolyl)-2-oxopropanoic acid is associated with Collinsella and Acinetobacter genera in the gut microbiota, where it correlates with NAFLD progression through tryptophan metabolism . In plants, 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid is enriched in stems, suggesting a role in phenylpropanoid-derived secondary metabolism .

Biological Activity

3-(Naphthalen-2-yl)-2-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an oxopropanoic acid moiety. The presence of both a carboxylic acid and a ketone functional group enhances its reactivity, making it a valuable precursor in organic synthesis. Its structural formula can be represented as follows:

Target Enzymes

The primary target for this compound is UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase , an enzyme involved in lipid A biosynthesis. The compound's interaction with this enzyme may disrupt normal lipid biosynthesis pathways, leading to various cellular effects.

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involved in:

- Lipid A biosynthesis

- Inhibition of apoptotic pathways

- Modulation of oxidative stress responses

Neuroprotective Effects

A study highlighted the neuroprotective properties of derivatives related to this compound. Specifically, KHG26792, a derivative, was shown to protect against ischemia/reperfusion (I/R) injury in mouse models. The compound inhibited apoptotic damage and modulated inflammatory responses, suggesting potential therapeutic applications for neurodegenerative conditions .

Enzyme Inhibition Studies

Research has demonstrated that compounds derived from this compound can act as inhibitors for various enzymes:

- TRYPTOPHAN AMINOTRANSFERASE : Inhibitors derived from this compound reduced indole-3-acetic acid levels in Arabidopsis seedlings, indicating potential agricultural applications .

Table 1: Summary of Biological Activities

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains largely unexplored; however, the presence of polar functional groups suggests variable solubility and potential bioavailability issues. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What synthetic routes are recommended for 3-(Naphthalen-2-yl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing naphthalene derivatives. For example, propargyl bromide can react with naphthol under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form intermediates, followed by oxidation or carboxylation steps to introduce the oxopropanoic acid moiety . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.

- Temperature : Room temperature minimizes side reactions (e.g., over-oxidation).

- Purification : Ethyl acetate extraction and sodium sulfate drying are critical for isolating the product.

Example protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-naphthol, K₂CO₃, DMF, 30 min | Generate oxyanion |

| 2 | Propargyl bromide, 2h stirring | Alkylation |

| 3 | Oxidative cleavage (e.g., KMnO₄) | Form oxo group |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the ketone carbonyl (δ 190–210 ppm for ¹³C).

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ at m/z 229.1 for C₁₃H₁₀O₃).

- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction outcomes for oxidation/reduction of this compound derivatives?

- Methodological Answer : Contradictions often arise from varying reagent selectivity. For example:

- Oxidation : KMnO₄ may over-oxidize the naphthalene ring, while CrO₃ selectively targets the α-keto group.

- Reduction : NaBH₄ might reduce the ketone to a secondary alcohol, whereas catalytic hydrogenation (Pd/C, H₂) could preserve aromaticity.

Resolution Strategy :

Perform controlled experiments with alternative reagents.

Use LC-MS to track intermediate species.

Compare results with computational modeling (e.g., DFT for reaction pathways) .

Q. What strategies stabilize this compound in aqueous solutions for long-term studies?

- Methodological Answer : Stability challenges include hydrolysis of the ketone and decarboxylation. Recommended approaches:

Q. How does the naphthalene ring influence nucleophilic substitution reactivity in this compound?

- Methodological Answer : The electron-rich naphthalene ring directs electrophilic attacks to the β-position. For nucleophilic substitution:

- Steric hindrance : The bulky naphthalene group reduces accessibility to the α-carbon.

- Electronic effects : The electron-withdrawing keto group activates the α-carbon for SN2 reactions.

Example: Reaction with amines (e.g., NH₃ in THF) yields α-amino derivatives, confirmed by 2D NMR NOESY for stereochemical analysis .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce distinct crystal forms.

- Impurities : Residual solvents (DMF, THF) lower observed melting points.

Resolution : - Recrystallize using a single solvent system (e.g., ethyl acetate/heptane).

- Characterize purity via DSC (Differential Scanning Calorimetry) .

Tables for Key Data

Q. Table 1: Comparison of Oxidation Reagents

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 2h | 3-(Naphthalen-2-yl)-2,3-diketone | 45–60 |

| CrO₃ | Acetic acid, 50°C | α-Keto acid | 70–85 |

| H₂O₂/Fe²⁺ | pH 3, RT, 1h | No reaction (inert) | <5 |

Q. Table 2: NMR Data for Key Protons

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthalene H-1 | 8.15 | Singlet | 1H |

| α-Keto carbonyl | 9.82 | Singlet | 1H |

| Carboxylic acid | 12.1 | Broad | 1H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.